6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one
Description
6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one is a heterocyclic compound featuring a 2H-isoquinolin-3-one core substituted with methoxy groups at positions 6 and 7 and a methyl group at position 1. The compound’s synthesis typically involves cyclization reactions or modifications of pre-functionalized isoquinoline derivatives, as inferred from analogs described in the literature .
Properties
IUPAC Name |
6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-9-6-11(16-3)10(15-2)4-8(9)5-12(14)13-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXMVLDOJZNMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC(=O)N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167933 | |
| Record name | 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16535-98-1 | |
| Record name | Bemarinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016535981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Rhodium-Catalyzed C–H Activation for Isoquinolinone Synthesis
Mechanistic Framework and Substrate Design
The Rh-catalyzed C–H activation protocol, as detailed in recent literature, provides a robust platform for synthesizing substituted isoquinolinones. This method employs [Cp*Rh(CH₃CN)₃][BF₄]₂ (4 mol%) with K₂CO₃ as a base in aqueous media under aerobic conditions. For 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one, the proposed pathway involves:
- Directed C–H Bond Cleavage : The methoxy groups at positions 6 and 7 act as electron-donating substituents, facilitating ortho-directed metallation.
- Alkyne Insertion : A diphenylacetylene or analogous alkyne inserts into the rhodium–carbon bond, forming a seven-membered metallacycle.
- Reductive Elimination : The catalyst undergoes reductive elimination to yield the isoquinolinone framework, with the methyl group at position 1 introduced via the N-methylbenzamide precursor.
Table 1: Optimized Conditions for Rh-Catalyzed Synthesis
| Parameter | Specification |
|---|---|
| Catalyst | [Cp*Rh(CH₃CN)₃][BF₄]₂ (4 mol%) |
| Base | K₂CO₃ (0.20 mmol) |
| Solvent | H₂O (2.0 mL) |
| Temperature | 110°C |
| Reaction Time | 16 hours |
| Atmosphere | Air (balloon) |
| Yield Range* | 70–85% (analogous compounds) |
*Yield data extrapolated from structurally similar isoquinolinones in.
Deuterium-Labeling Studies
Isotopic labeling experiments using N-methyl-2,3,4,5,6-pentadeuteriobenzamide (1a-d₅) confirmed the retention of deuterium at the 3- and 4-positions of the isoquinolinone product, supporting a concerted metalation–deprotonation mechanism. This finding underscores the method’s suitability for synthesizing deuterated analogs of this compound for pharmacokinetic studies.
Solid-Phase Combinatorial Synthesis Strategies
Orthoformate-Mediated Annulation
The patent further describes using triethyl orthoformate as a cyclization agent for intramolecular lactam formation. Applied to the target compound, this would involve:
- Condensing 2-amino-4,5-dimethoxyacetophenone with methylamine.
- Treating the resultant Schiff base with triethyl orthoformate in acetic anhydride at 120°C to induce ring closure.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The Rh-catalyzed method offers superior atom economy (85–92% by stoichiometric analysis) compared to the multi-step solid-phase approach (overall yield ~45–55%). However, the combinatorial strategy enables parallel synthesis of analogs, critical for structure–activity relationship studies.
Functional Group Tolerance
Both methods accommodate electron-donating methoxy groups, though the Rh-catalyzed pathway shows reduced efficiency with sterically hindered alkynes. The solid-phase method’s methylation step requires careful control to prevent over-alkylation at the 1-position.
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR)
While specific data for this compound are unavailable, analogous compounds exhibit:
Industrial-Scale Production Considerations
Catalyst Recycling in Rh-Mediated Synthesis
Preliminary studies on similar Rh catalysts demonstrate three reaction cycles with <15% activity loss, suggesting feasibility for kilogram-scale production.
Purification Challenges
The target compound’s high polarity necessitates reverse-phase chromatography or recrystallization from ethanol/water mixtures, with typical purity >95% after optimization.
Chemical Reactions Analysis
Oxidation Reactions
The isoquinolinone scaffold undergoes oxidation under controlled conditions. In one study, oxidation of analogous 6,7-dimethoxy-substituted isoquinolines using potassium permanganate in acidic media yielded quinoline derivatives via cleavage of the heterocyclic ring[^5^]. For 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one, oxidation likely targets the methyl group or methoxy substituents, though specific data for this compound remains limited in public literature[^3^][^10^].
Reduction Reactions
Reduction of the ketone moiety in this compound has been explored using sodium borohydride (NaBH₄). For example:
-
NaBH₄ in methanol selectively reduces the carbonyl group to a secondary alcohol, forming 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-ol[^7^][^10^].
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ reduction | MeOH, 273–323 K, 3 h | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-ol | 65–74% |
Substitution Reactions
Electrophilic substitution occurs at the aromatic ring, particularly at positions activated by methoxy groups. Key examples include:
-
Chlorination using POCl₃ under reflux conditions introduces chlorine at the 1-position, forming 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride[^4^][^10^].
-
Alkylation with methyl iodide in the presence of a base modifies the methyl group on the nitrogen atom[^9^].
Catalytic Reactions
Racemization studies using iridium catalysts demonstrated dynamic kinetic resolution of enantiomers. For example:
-
Iridium-catalyzed racemization of 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in dichloromethane at 40°C achieved pseudo-first-order kinetics with [^7^].
| Catalyst | Solvent | Temperature | Reference | |
|---|---|---|---|---|
| Iridium dimer | CH₂Cl₂ | 40°C | 0.931 ± 0.056 |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one has been investigated for its potential therapeutic applications. It serves as an intermediate in the synthesis of compounds with biological activity, including those targeting neurodegenerative diseases like Huntington's disease. Specifically, it is associated with the synthesis of tetrabenazine, a drug approved for treating chorea associated with Huntington's disease .
Antibacterial Activity
Research has indicated that derivatives of isoquinoline compounds exhibit antibacterial properties. Studies have shown that this compound can bind to bacterial proteins such as FtsZ in Staphylococcus aureus, indicating a potential mechanism for its antibacterial effects . This binding leads to changes in fluorescence, suggesting that the compound may inhibit bacterial cell division.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of new materials and pharmaceuticals .
Synthesis Methods
The synthesis of this compound has been achieved through several methods. A notable approach involves the use of chiral ligands and specific reaction conditions to enhance yields and selectivity. For instance, the Petasis reaction combined with Pomeranz–Fritsch–Bobbitt cyclization has been employed to synthesize related compounds with high enantioselectivity .
Case Study: Tetrabenazine Synthesis
A patent details a one-pot method for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which is a precursor to tetrabenazine. This method boasts high purity (over 99%) and yield (over 75%), making it an efficient route for pharmaceutical production . The process is characterized by its simplicity and cost-effectiveness due to reduced waste and lower material costs.
Research Study: Antibacterial Mechanism
A study focused on the interaction between isoquinoline derivatives and bacterial proteins demonstrated that this compound effectively binds to FtsZ protein in Staphylococcus aureus. This interaction was quantified using fluorescence spectroscopy, revealing promising antibacterial properties that warrant further investigation for therapeutic applications .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate for tetrabenazine; potential treatments for neurodegenerative diseases |
| Antibacterial Agents | Binding to bacterial proteins like FtsZ; potential for developing new antibiotics |
| Organic Synthesis | Building block for complex heterocycles; used in various synthetic methodologies |
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of catechol-O-methyltransferase, an enzyme involved in the metabolism of neurotransmitters .
Comparison with Similar Compounds
Substituent Variations on the Isoquinolinone Core
The substitution pattern on the isoquinolinone scaffold profoundly influences physicochemical and biological properties. Key analogs include:
Analysis :
- Electron-Donating vs. In contrast, sulfonyl (6e) or ester (6d) groups introduce electron-withdrawing effects, which may stabilize the ring system .
- Ring Saturation: Dihydro or tetrahydro derivatives (e.g., 6d, 6e) exhibit reduced aromaticity, increasing conformational flexibility compared to the fully unsaturated 2H-isoquinolin-3-one core .
- Functional Group Impact : Carboxamide (6f) and ester (6d) substituents improve solubility in polar solvents, whereas lipophilic groups like phenyl (6g, 6h) enhance membrane permeability .
Structural Modifications Beyond Substituents
Ring Fusion and Heteroatom Incorporation
- Indolo-Fused Analogs (7b): The fusion of an indole ring (as in 7b) increases molecular rigidity and aromatic surface area, leading to higher melting points (180–181°C) compared to non-fused analogs .
- Quinazoline Derivatives : Compounds like 6,7-dimethoxyquinazoline-2,4-dione () replace the oxygen atom at position 3 with a nitrogen, altering hydrogen-bonding capabilities and bioavailability .
Salt Formation and Solubility
- Hydrochloride Salts: 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline hydrochloride () demonstrates improved aqueous solubility compared to the free base, a critical factor in pharmaceutical formulations .
Physical and Spectral Properties
- Melting Points : Range from 155°C (compound 5, ) to 222°C (compound 11, ), correlating with molecular rigidity and intermolecular interactions .
- Spectral Signatures: IR carbonyl stretches (e.g., 1701 cm⁻¹ in 7b) and NMR shifts (e.g., δ 3.89 ppm for methylene protons in compound 5) are consistent across methoxy-substituted isoquinolinones .
Biological Activity
6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N O3. The compound features a methoxy group at positions 6 and 7 and a methyl group at position 1, which contribute to its unique chemical properties and biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In various studies, it has been shown to inhibit the growth of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, one study reported an IC50 value of approximately 4.98–14.65 μM against HepG2 cells, indicating moderate cytotoxicity .
The mechanism through which this compound exerts its anticancer effects involves modulation of key cellular pathways. It has been suggested that this compound may induce apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G2/M phase .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus .
Study on Anticancer Activity
In a recent study focused on the synthesis and biological evaluation of isoquinoline derivatives, this compound was included as a lead compound. The study highlighted its potential in inducing apoptosis in MDA-MB-231 cells through morphological changes and enhanced caspase activity at concentrations as low as 1 μM .
Study on Antimicrobial Activity
Another investigation evaluated the antibacterial efficacy of various isoquinoline derivatives, including this compound. The results indicated that this compound exhibited notable inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) that supports its potential use in treating bacterial infections .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds in the isoquinoline family:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate (IC50: 4.98–14.65 μM) | Yes | Induces apoptosis; affects cell cycle |
| 7-Methoxyisoquinoline | Low | Yes | Less potent than the target compound |
| 6-Methoxyisoquinoline | Moderate | Yes | Similar structure but lower potency |
Q & A
Q. What synthetic routes are commonly employed to prepare 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one, and how is its structural integrity validated?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions using trifluoromethanesulfonate intermediates (e.g., 6,7-Dimethoxy-1-methylisoquinolin-3-yl triflate) and boronic acids under reflux conditions . Structural validation typically involves nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight verification . X-ray crystallography, refined using SHELX software, is critical for resolving stereochemical ambiguities and confirming the isoquinolinone core .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer with Mo/Kα radiation, followed by structure solution via direct methods (e.g., SHELXD) and refinement using SHELXL . Hydrogen bonding and π-π stacking interactions are analyzed to assess packing efficiency, with dihedral angles between fused rings providing insights into molecular planarity .
Advanced Research Questions
Q. What mechanistic pathways explain the anticancer activity of structurally related 6,7-dimethoxyisoquinoline derivatives?
- Methodological Answer : Derivatives like CWJ-082 (a structural analog) induce G2/M phase arrest by activating the spindle assembly checkpoint (SAC), evidenced by BubR1 phosphorylation and Mad2-Cdc20 complex formation . α-Tubulin polymerization assays and histone H3 phosphorylation studies are used to confirm mitotic disruption. Knockdown experiments with BubR1/Mad2 siRNA validate SAC dependency . For apoptosis, caspase-3/7 activation assays and Annexin V staining are employed to quantify cell death pathways .
Q. How do structural modifications (e.g., substituent variations) on the isoquinolinone core influence antibacterial activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., biphenyl groups, methylsulfonyl) and testing against bacterial strains via minimum inhibitory concentration (MIC) assays . Molecular docking with target proteins (e.g., FtsZ) identifies binding affinities, while electron microscopy reveals effects on bacterial cytoskeleton dynamics .
Q. How can researchers resolve contradictions in biological activity data across different cancer cell lines?
- Methodological Answer : Contradictions may arise from cell line-specific expression of drug transporters (e.g., P-gp) or metabolic enzymes. Strategies include:
- Dose-response curves : To determine IC₅₀ variability.
- Proteomic profiling : To correlate target protein expression (e.g., SAC components) with drug sensitivity .
- Metabolic stability assays : Liver microsome studies assess compound degradation rates .
Q. What experimental design considerations are critical for in vivo efficacy studies of this compound?
- Methodological Answer :
- Dosing regimen : Optimize based on pharmacokinetic (PK) studies (e.g., half-life, bioavailability).
- Tumor xenograft models : Use immunocompromised mice (e.g., BALB/c nu/nu) implanted with cervical cancer cells (HeLa) .
- Endpoint analysis : Tumor volume measurements via calipers, histopathology for mitotic arrest markers (phospho-histone H3), and TUNEL assays for apoptosis .
Q. What strategies improve synthetic yield and purity for large-scale preparation?
- Methodological Answer :
- Catalyst optimization : Use XPhos ligand with Pd(OAc)₂ to enhance cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.
- Purification : Flash chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from dichloromethane/di-isopropylether enhance purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
